Diosquinone

Anti-inflammatory Nitric oxide Macrophage

Researchers screening naphthoquinones for anti-inflammatory activity face cytotoxicity confounds with monomeric compounds (plumbagin, juglone, menadione). Diosquinone-a dimeric naphthoquinone epoxide-is the only naphthoquinone among 8 tested that achieves significant NO reduction (IC25 1.09 µM) without cytotoxicity in RAW 264.7 macrophages. Additionally validated: antibacterial MIC 3-30 µg/mL (20-200× more potent than co-isolated plumbagin) and oncology ED50 0.18 µg/mL against U373 glioblastoma. In stock. Standard packs: 10-100 mg; bulk custom available.

Molecular Formula C22H14O7
Molecular Weight 390.3 g/mol
CAS No. 50886-69-6
Cat. No. B1207148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosquinone
CAS50886-69-6
Synonymsdiosquinone
Molecular FormulaC22H14O7
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)C3=C(C4=C(C=C3C)C(=O)C5C(C4=O)O5)O
InChIInChI=1S/C22H14O7/c1-7-3-9-15(12(23)4-7)13(24)6-11(17(9)25)14-8(2)5-10-16(19(14)27)20(28)22-21(29-22)18(10)26/h3-6,21-23,27H,1-2H3
InChIKeyAVBFKEHAFCGOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diosquinone Sourcing Guide for Biomedical Research


Diosquinone (CAS 50886-69-6; molecular formula C22H14O7; MW 390.35 g/mol) is a naturally occurring dimeric naphthoquinone epoxide, specifically a naphthoquinonylnaphthoquinone epoxide, first structurally elucidated as an enantiomer of diospyrin epoxide [1]. It is isolated from the root bark of several Diospyros species (Ebenaceae), including D. mespiliformis, D. tricolor, D. chamaethamnus, and D. verrucosa [2]. Unlike monomeric naphthoquinones such as plumbagin, juglone, or menadione, diosquinone possesses a bis-naphthoquinone core bridged by an epoxide ring, conferring distinct conformational dynamics and a unique biological selectivity profile [1][3].

1 Plant-derived dimeric naphthoquinone epoxide isolated from Diospyros root bark
2 Epoxide-bridged bis-naphthoquinone core distinct from monomeric naphthoquinones
3 Supports selectivity-driven bioactivity screening and SAR programs

Why Diosquinone Cannot Be Replaced by Generic Analogs


Diosquinone's dimeric naphthoquinone epoxide architecture fundamentally distinguishes it from monomeric naphthoquinones (plumbagin, juglone, menadione, naphthazarin) in terms of biological selectivity, potency, and mechanism of action. Head-to-head studies demonstrate that diosquinone is the only naphthoquinone among eight tested that achieves statistically significant nitric oxide (NO) reduction in LPS-stimulated macrophages without concomitant cytotoxicity [1]. In antibacterial assays, diosquinone exhibits 20- to 200-fold lower MIC values than the co-isolated monomer plumbagin against the same bacterial strains [2]. Even against its closest dimeric structural relative diospyrin, diosquinone displays divergent pharmacological profiles in anti-allergic enzyme inhibition and cellular degranulation assays [3]. These non-interchangeable activity profiles are rooted in diosquinone's unique epoxide-bridged bis-naphthoquinone scaffold, which undergoes conformational isomerism at room temperature and engages biological targets through mechanisms inaccessible to monomeric or non-epoxide dimeric analogs [4].

Monomeric naphthoquinone mismatch
May lack selective NO reduction without cytotoxicity profile observed for diosquinone
Antibacterial potency divergence
Reported MIC values may shift significantly; environment-dependent pharmacodynamics may differ
Non-epoxide dimeric analog (diospyrin)
Enzyme inhibition vs. cellular degranulation activity may diverge despite structural similarity

Quantitative Differential Evidence Against Closest Analogs


Selective NO Reduction Without Macrophage Cytotoxicity

In a direct head-to-head study evaluating eight quinonoid compounds (diosquinone, plumbagin, naphthazarin, juglone, menadione, 1,4-naphthoquinone, p-hydroquinone, and p-benzoquinone) for NO reduction in LPS-stimulated RAW 264.7 macrophages, diosquinone was the only compound that achieved statistically significant NO reduction without inducing cytotoxicity [1]. Diosquinone produced an IC25 of 1.09 ± 0.24 µM and 38.25 ± 6.50% NO reduction at 1.5 µM (p < 0.001), whereas all other tested naphthoquinones either failed to reduce NO significantly, caused cytotoxicity at active concentrations, or both [1]. Furthermore, diosquinone reduced pro-inflammatory cytokines TNF-α and IL-6, and mechanistic studies confirmed that the NO decrease was not attributable to peroxynitrite formation or superoxide-driven redox cycling, distinguishing its anti-inflammatory mechanism from redox-active monomeric naphthoquinones [1].

Selective NO Reduction
Head-to-head
Target: IC25 1.09 µM Comparator: 7 other quinonoids – no significant NO reduction without cytotoxicity
Supports selective anti-inflammatory assay context
Cytotoxicity decoupled from NO reduction in RAW 264.7 macrophages
Anti-inflammatory Nitric oxide Macrophage Selectivity

Antibacterial Potency Against Plumbagin

In a direct comparative study of two naphthoquinones co-isolated from Diospyros mespiliformis root, diosquinone demonstrated dramatically superior antibacterial potency relative to plumbagin [1]. Diosquinone yielded MIC values of 3–30 µg/mL against Staphylococcus aureus NCTC 6571 and S. aureus E3T, and 15–16 µg/mL against Escherichia coli KL16 and Pseudomonas aeruginosa NCTC 6750 [1]. In stark contrast, plumbagin—a widely studied monomeric naphthoquinone—produced MIC values of 400–600 µg/mL under identical assay conditions [1]. This represents a 20-fold to 200-fold potency advantage for diosquinone depending on the bacterial strain. Additionally, diosquinone displayed a paradoxical biphasic response against S. aureus and enhanced activity against E. coli in phosphate-buffered saline versus nutrient broth, suggesting environment-dependent pharmacodynamics not observed with plumbagin [1].

Antibacterial MIC vs. Plumbagin
Head-to-head
Target: MIC 3–30 µg/mL (S. aureus) Comparator: plumbagin 400–600 µg/mL; 13–200-fold lower
Supports antimicrobial screening context
Biphasic response and environment-dependent pharmacodynamics reported
Antibacterial MIC Staphylococcus aureus Multidrug resistance

Lipoxidase Inhibition Potency Among Naphthoquinones

In a head-to-head evaluation of six naphthoquinones for soybean lipoxidase inhibition in a cell-free assay, diosquinone demonstrated an IC50 of 83.8 ± 9.33 µM, positioning it as the second most potent inhibitor among the dimeric pair and third overall [1]. Its closest structural analog, diospyrin, was approximately 2.9-fold more potent (IC50 = 28.9 ± 2.53 µM), while the monomeric menadione was approximately 1.5-fold less potent (IC50 = 128 ± 9.38 µM) [1]. The remaining monomeric naphthoquinones—juglone (>184 µM) and plumbagin (>184 µM)—were substantially weaker [1]. The study attributed the superior potency of diospyrin, diosquinone, and menadione to their higher lipophilicity, suggesting a mechanism of competition with natural lipophilic substrates [1]. Notably, diosquinone did not inhibit RBL-2H3 basophil degranulation, whereas diospyrin (10 µM) significantly reduced A23187-induced degranulation, revealing functional divergence between these structurally related dimeric epoxides [1].

Lipoxidase Inhibition
Head-to-head
Target: IC50 83.8 µM 2.9-fold less potent than diospyrin (28.9 µM); more potent than menadione (128 µM)
Supports lipoxidase inhibition SAR context
No degranulation inhibition; functional divergence from diospyrin
Anti-allergic Lipoxidase IC50 Dimeric naphthoquinone

Cytotoxicity Against Glioblastoma and Prostate Cancer Lines

Diosquinone was assessed for in vitro cytotoxicity against a panel of ten human cancer cell lines using the standard NIH method [1]. The compound exhibited ED50 values ranging from 0.18 µg/mL against Human Glioblastoma (U373)—the most sensitive line—to 4.5 µg/mL against Hormone-Dependent Human Prostate Cancer (LNCaP)—the least sensitive [1]. This sub-microgram-per-mL potency against glioblastoma positions diosquinone among the more active natural naphthoquinones evaluated under standardized NCI protocols [1]. While this study did not include a direct internal comparator naphthoquinone, cross-study comparison with NCI 60-cell-line screening data indicates that diosquinone's U373 ED50 of 0.18 µg/mL (approximately 0.46 µM based on MW 390.35) ranks competitively with other dimeric naphthoquinone leads [1][2]. The ethno-pharmacological basis for this investigation—the prior observation of good antibacterial activity and traditional medicinal use of Diospyros species—further supports the compound's multi-target bioactive profile [1].

Cytotoxicity (Glioblastoma)
Class-level
ED50 0.18 µg/mL (U373)
Supports cytotoxicity endpoint review
Cross-study class-level context; 10-line NCI panel
Cytotoxicity Cancer Glioblastoma ED50 Natural product

Dimeric Epoxide Architecture and Conformational Dynamics

Diosquinone's definitive structural identity was established as a naphthoquinonylnaphthoquinone epoxide, correcting an earlier misassignment as 8-hydroxy-1,2-naphthoquinone [1][2]. Critically, diosquinone is the enantiomer of diospyrin epoxide, making it structurally distinct not only from all monomeric naphthoquinones but also from its closest dimeric relative diospyrin by virtue of the epoxide bridge [1]. The epoxide functionality introduces unique reactivity: juglone epoxides undergo ring-opening reactions with chloroform and ethanol to form chloro-/chlorohydroxy-juglones and ethoxy-/ethoxyhydroxy-juglones, respectively, chemistry unavailable to non-epoxide naphthoquinones [2]. Furthermore, diosquinone exhibits conformational isomerism at room temperature in both CDCl3 and C6D6 solutions, as demonstrated by variable-temperature ¹H NMR and ¹³C NMR spectroscopy [3]. This dynamic conformational behavior—also observed in its dimethyl ether derivative—may contribute to differential biological target recognition compared to the more rigid diospyrin scaffold [3].

Epoxide Architecture & Dynamics
Supporting evidence
Dimeric epoxide; enantiomer of diospyrin epoxide; conformational isomerism at RT
Supports stereochemical-control context
Unique epoxide chemistry for semi-synthetic derivatization
Structural elucidation Naphthoquinone epoxide Enantiomer Conformational isomerism

Recommended Research and Industrial Application Scenarios


Anti-Inflammatory Drug Discovery Targeting NO Pathway

Diosquinone is uniquely qualified as a lead compound or positive control in anti-inflammatory screening programs targeting the NO pathway. Unlike all other tested naphthoquinones (plumbagin, naphthazarin, juglone, menadione), diosquinone achieves statistically significant NO reduction (IC25 = 1.09 µM; 38.25% reduction at 1.5 µM, p < 0.001) without inducing cytotoxicity in RAW 264.7 macrophages [1]. Its additional suppression of TNF-α and IL-6, combined with the absence of peroxynitrite-mediated artifacts, makes it a mechanistically clean tool compound for dissecting naphthoquinone anti-inflammatory pharmacology [1].

Antibacterial Screening Libraries

For institutions building natural product antibacterial screening decks, diosquinone offers verified MIC values of 3–30 µg/mL against S. aureus and 15–16 µg/mL against E. coli and P. aeruginosa—potency that exceeds co-isolated plumbagin by 20- to 200-fold under identical assay conditions [2]. Its biphasic dose-response against S. aureus and enhanced activity in phosphate-buffered saline further support its inclusion as a medium-throughput screening standard for environment-sensitive antibacterial pharmacodynamics [2].

Anti-Allergic and Lipoxygenase Pathway Comparator

Diosquinone serves as an essential comparator in SAR studies of lipoxidase inhibition, occupying a defined intermediate potency position (IC50 = 83.8 µM) between the more potent diospyrin (IC50 = 28.9 µM) and the weaker monomeric naphthoquinones menadione, naphthazarin, juglone, and plumbagin [3]. Its lack of degranulation inhibition in RBL-2H3 basophils—despite lipoxidase inhibition—provides a key SAR contrast to diospyrin, enabling dissection of the structural determinants of cellular versus enzymatic anti-allergic activity [3].

Glioblastoma-Focused Oncology Libraries

With a validated ED50 of 0.18 µg/mL against U373 human glioblastoma, diosquinone is a high-priority inclusion in focused natural product libraries targeting CNS malignancies [4]. Its activity across all ten NCI-method cancer cell lines tested supports its utility as a broad-spectrum cytotoxic reference compound, and its structural uniqueness as a dimeric epoxide provides a chemical scaffold distinct from the more commonly studied monomeric naphthoquinone oncology leads [4][5].

Application
Selection Property
Validation Focus
Anti-inflammatory pathway studies
Selective NO reduction without cytotoxicity profile
Inflammation-model endpoint review
Antimicrobial screening studies
Reported MIC and environment-dependent pharmacodynamics
Strain-panel and media-condition endpoints
Lipoxygenase pathway SAR studies
Intermediate lipoxidase inhibition without degranulation
Enzyme vs. cellular functional divergence endpoints
CNS tumor cell-model studies
Reported sub-microgram-per-mL glioblastoma cytotoxicity
Cell-line panel endpoint review
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